molecular formula C9H14N2O B8611010 3-Methyl-1-(pyrazin-2-yl)butan-1-ol

3-Methyl-1-(pyrazin-2-yl)butan-1-ol

Cat. No.: B8611010
M. Wt: 166.22 g/mol
InChI Key: BTCCBRXHJCZYPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1-(pyrazin-2-yl)butan-1-ol is a useful research compound. Its molecular formula is C9H14N2O and its molecular weight is 166.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

3-methyl-1-pyrazin-2-ylbutan-1-ol

InChI

InChI=1S/C9H14N2O/c1-7(2)5-9(12)8-6-10-3-4-11-8/h3-4,6-7,9,12H,5H2,1-2H3

InChI Key

BTCCBRXHJCZYPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1=NC=CN=C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-iodopyrazine (10.0 g, 48.5 mmol) in diethyl ether at −50° C. was added dropwise n-BuLi (2.5 M in hexanes, 25 mL, 60.7 mmol), immediately followed by addition of isovaleraldehyde (8.13 mL, 6.48 g, 75 mmol) over 5 minutes. The mixture was allowed to reach room temperature and was added to a saturated NH4Cl solution. The aqueous phase was extracted with TBME (3×100 mL) and the combined organic extracts were washed with brine, dried over MgSO4 and concentrated in vacuo. The resulting oil was filtered over a plug of silica to afford 3-methyl-1-(pyrazin-2-yl)butan-1-ol as a yellow-brownish oil (5.5 g; 68%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
25 mL
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reactant
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
8.13 mL
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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